molecular formula C9H17Cl2N3O B1402280 (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452521-10-6

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No. B1402280
CAS RN: 1452521-10-6
M. Wt: 254.15 g/mol
InChI Key: VGAZREUBMJTDHG-UHFFFAOYSA-N
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Description

“(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride” is a chemical compound with the molecular formula C10H18ClN3O and a molecular weight of 231.72 . It is used in various scientific research and its unique structure enables the synthesis of novel compounds, making it a valuable tool in drug discovery and medicinal chemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Molecular Interaction Studies

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has been investigated for its molecular interactions with the CB1 cannabinoid receptor. The study by Shim et al. (2002) utilized AM1 molecular orbital method for conformational analysis, providing insights into the receptor-ligand interactions and pharmacophore models for cannabinoid receptor ligands.

Crystal and Molecular Structure Analysis

A study on related compounds by Naveen et al. (2015) focused on the synthesis and structural characterization of similar compounds, providing valuable information about the crystal and molecular structure through X-ray diffraction studies (Naveen et al., 2015).

Antimicrobial and Antifungal Activity

Research into pyrazole derivatives, including structures similar to (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, has demonstrated potential antimicrobial and antifungal activities. A study by Mumtaz et al. (2015) investigated the antimicrobial and phytotoxic screening of 1-aryol-3,5-diarylpurazoline derivatives (Mumtaz et al., 2015).

Synthesis and Biological Activities

The compound's analogs have been studied for their synthesis and biological activities. Research by Hatzade et al. (2008) explored the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives, examining their antimicrobial and antioxidant activities (Hatzade et al., 2008).

Analgesic and Anti-inflammatory Activities

Studies have also been conducted on the analgesic and anti-inflammatory properties of pyrazole derivatives. Priyadarsini et al. (2020) synthesized new pyrazole derivatives and evaluated their analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Priyadarsini et al., 2020).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its properties and how it’s handled and used. Specific safety, risk, hazard, and MSDS (Material Safety Data Sheet) information for this compound was not found in the available data .

properties

IUPAC Name

(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7;;/h4,7,10,13H,1-3,5-6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAZREUBMJTDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 2
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 3
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 4
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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